molecular formula C7H3F2NaO2 B152868 Sodium 2,6-difluorobenzoate CAS No. 6185-28-0

Sodium 2,6-difluorobenzoate

Cat. No. B152868
CAS RN: 6185-28-0
M. Wt: 180.08 g/mol
InChI Key: NSAGNHHXPUCREY-UHFFFAOYSA-M
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Description

Sodium 2,6-difluorobenzoate is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of sodium 2,6-difluorobenzoate. For instance, sodium pentafluorobenzoate monohydrate is a related compound that features strong sodium-fluorine interactions within its structure, suggesting that sodium 2,6-difluorobenzoate may also exhibit such interactions due to the presence of fluorine atoms in its molecular structure .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds can be complex. The paper on the synthesis of the lithium salt of 2,6-difluoro-2'-sulfobenzophenone provides a method that could be analogous to the synthesis of sodium 2,6-difluorobenzoate. The process involves a one-pot reaction using organolithium chemistry, which could potentially be adapted for the synthesis of sodium 2,6-difluorobenzoate by substituting the appropriate starting materials and conditions .

Molecular Structure Analysis

While the molecular structure of sodium 2,6-difluorobenzoate is not directly described, the structure of sodium pentafluorobenzoate monohydrate can give us clues about the potential geometry of sodium 2,6-difluorobenzoate. The sodium pentafluorobenzoate monohydrate forms a two-dimensional polymer structure with specific sodium-oxygen and sodium-fluorine interactions. These interactions are likely to be relevant to the sodium 2,6-difluorobenzoate, although the exact structure would depend on the position and number of fluorine atoms .

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds is highlighted in the synthesis of polymers from 2,6-difluoro-2'-sulfobenzophenone. The presence of fluorine atoms activated for nucleophilic aromatic substitution reactions indicates that sodium 2,6-difluorobenzoate could also participate in similar chemical reactions, potentially leading to the formation of various aromatic polymers or other derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 2,6-difluorobenzoate are not explicitly mentioned in the provided papers. However, based on the properties of similar compounds, it can be inferred that sodium 2,6-difluorobenzoate would likely be crystalline in nature and could exhibit strong interactions between sodium and fluorine atoms. These interactions could influence its solubility, melting point, and other physical properties. The fluorine atoms could also affect its chemical reactivity, particularly in nucleophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Medicinal Applications

Sodium 2,6-difluorobenzoate plays a crucial role in medicinal chemistry, particularly in the synthesis of antiepileptic drugs. A notable example is the synthesis of Rufinamide, an antiepileptic medicine, using 2,6-difluorobenzoic acid as a starting material. This process involves a series of reactions, including esterification, reduction, halogenation, and amidation, culminating in the creation of Rufinamide, with its structure confirmed through various spectroscopic methods (Quan Zhe-shan, 2004).

Crystal Structures and Complex Formation

Research also focuses on the crystal structures and complex formation capabilities of sodium 2,6-difluorobenzoate derivatives. For example, studies on dibenzo-18-crown-6 sodium isopolytungstates have revealed novel organic-inorganic sandwich-type structures, where crown ether-sodium complexes coordinate with tungsten-oxygen atoms (Yang-guang Li et al., 2002). Such studies are significant for understanding the intricate interactions in crystalline substances and their potential applications in various fields, including materials science.

Green Chemistry Applications

In green chemistry, sodium 2,6-difluorobenzoate is involved in environmentally friendly processes. For instance, the non-catalytic hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide in high-temperature liquid water represents a green preparation technology, reducing waste water pollution (Ren Haoming, 2011). This approach is crucial for sustainable industrial practices, offering a cleaner and more efficient method for synthesizing valuable chemical intermediates.

Battery Technology

Sodium 2,6-difluorobenzoate derivatives have also found applications in battery technology. For example, research on tailored sodium salts for battery applications, such as sodium 4,5-dicyano-2-(trifluoromethyl)imidazolate, highlights their potential in creating efficient sodium electrolytes for liquid nonaqueous sodium batteries (A. Plewa-Marczewska et al., 2014). These advancements contribute to the development of alternative energy storage solutions, which are increasingly important in the context of renewable energy and electric vehicles.

Safety And Hazards

Sodium 2,6-difluorobenzoate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

sodium;2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAGNHHXPUCREY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635719
Record name Sodium 2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,6-difluorobenzoate

CAS RN

6185-28-0
Record name Benzoic acid, 2,6-difluoro-, sodium salt (1:1)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,6-difluoro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,6-difluoro-, sodium salt (1:1)
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Synthesis routes and methods

Procedure details

To a solution of 2,6-difluorobenzoic acid (1.00 g, 6.3 mmol) in EtOH and water (5:1, 60 mL) was added 1N aqueous sodium hydroxide solution (6.33 mL, 6.3 mmol). The reaction mixture was stirred for 10 minutes at room temperature and then solvents were removed in vacuo to yield sodium 2,6-difluorobenzoate (1.22 g, 6.3 mmol, quantitative) as an off white solid. 1H NMR (DMSO) δ 6.89 (2H, m), 7.15 (1H, m).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.33 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GG Lu, GC Finger, JC Krantz Jr - Toxicology and Applied Pharmacology, 1962 - Elsevier
Of the fluorobenzoates studied, sodium o-fluorobenzoate and 2,4-difluorobenzoate elicit effective antipyretic action in rats. The antipyresis did not prevail in the rabbit. Sodium o-…
Number of citations: 3 www.sciencedirect.com
P Reimus, J Clay, N Jemison - Minerals, 2022 - mdpi.com
Mining uranium by in situ recovery (ISR) typically involves injecting an oxidant and a complexing agent to mobilize and extract uranium in a saturated ore zone. This strategy involves …
Number of citations: 5 www.mdpi.com
J Topczewski - 2020 - scholar.archive.org
This report details a decarboxylative cross-coupling of (hetero) aryl carboxylates with iodoarenes in the presence of a gold catalyst (> 25 examples, up to 96% yield). Generating an aryl …
Number of citations: 0 scholar.archive.org
PW Reimus - 2015 - scholar.archive.org
A two-part field study was conducted to evaluate the restorative capacity of the aquifer downgradient (ie, hydrologically downstream) of a Uranium in-situ recovery (ISR) mining site with …
Number of citations: 2 scholar.archive.org
RH Johnson, RD Kent, AD Tigar, CD Richardson… - Minerals, 2023 - mdpi.com
The US Department of Energy Office of Legacy Management is responsible for the long-term care and maintenance of former uranium mill sites in the United States. Prior predictions of …
Number of citations: 4 www.mdpi.com

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